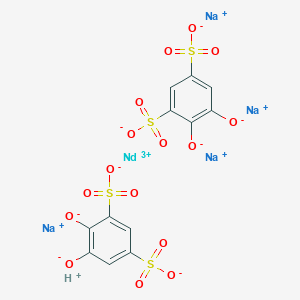
N-(2-Methylphenyl)anthranilic acid
Descripción general
Descripción
El alfa-hexaclorociclohexano es un compuesto organoclorado y uno de los isómeros del hexaclorociclohexano. Es un subproducto de la producción del insecticida lindano (gamma-hexaclorociclohexano) y normalmente todavía está contenido en el lindano de grado comercial utilizado como insecticida . A temperatura ambiente, es una sustancia sólida, blanca y pulverulenta estable . Debido a su persistencia en el medio ambiente, sus propiedades bioacumulativas y su capacidad de transporte a larga distancia, el alfa-hexaclorociclohexano ha sido clasificado como un contaminante orgánico persistente .
Aplicaciones Científicas De Investigación
El alfa-hexaclorociclohexano ha sido estudiado extensamente por su impacto ambiental y sus posibles efectos sobre la salud. Se ha utilizado en investigaciones relacionadas con:
Ciencia ambiental: Estudiar su persistencia y bioacumulación en los ecosistemas.
Toxicología: Investigar sus efectos tóxicos sobre la salud humana y la vida silvestre.
Biorremediación: Explorar métodos para degradar el alfa-hexaclorociclohexano en suelos contaminados utilizando enfoques microbianos y basados en plantas.
Safety and Hazards
The safety data sheet for anthranilic acid indicates that it causes serious eye damage and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Direcciones Futuras
Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . They also have anticoagulant, antiallergic, antipyretic, diuretic, and analgesic properties . Therefore, N-(2-Methylphenyl)anthranilic acid, as a derivative of anthranilic acid, may also hold potential for future research and applications in these areas.
Métodos De Preparación
El alfa-hexaclorociclohexano se produce como subproducto durante la síntesis del lindano. La producción implica la cloración del benceno en condiciones de adición radical, lo que produce isómeros de hexaclorociclohexano después de tres pasos sucesivos de dicloración radical . La reacción se puede resumir de la siguiente manera: [ \text{C}6\text{H}_6 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_6\text{Cl}_6 ]
Análisis De Reacciones Químicas
El alfa-hexaclorociclohexano experimenta diversas reacciones químicas, entre ellas:
Oxidación: Se puede oxidar en condiciones específicas para formar bencenos clorados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de ciclohexano menos clorados.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir, reemplazando los átomos de cloro por otros sustituyentes.
Los reactivos comunes utilizados en estas reacciones incluyen cloro, agentes reductores como el borohidruro de sodio y varios catalizadores. Los productos principales formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Mecanismo De Acción
El alfa-hexaclorociclohexano ejerce sus efectos principalmente a través de su interacción con el sistema nervioso central. Se ha demostrado que inhibe la absorción de iones cloruro mediada por el ácido gamma-aminobutírico (GABA) en el cerebro, lo que lleva a efectos neurológicos como convulsiones {_svg_5}. Se cree que este mecanismo juega un papel principal en su acción tóxica.
Comparación Con Compuestos Similares
El alfa-hexaclorociclohexano es uno de los varios isómeros del hexaclorociclohexano. Otros compuestos similares incluyen:
Beta-hexaclorociclohexano: Actúa como un depresor del sistema nervioso central y ha sido eliminado debido a las preocupaciones ambientales y de salud.
Gamma-hexaclorociclohexano (Lindano): Ampliamente utilizado como insecticida y conocido por sus potentes propiedades insecticidas.
Delta-hexaclorociclohexano: Otro isómero con propiedades químicas y efectos toxicológicos distintos.
El alfa-hexaclorociclohexano es único debido a su disposición específica de átomos de cloro y sus propiedades químicas y toxicológicas resultantes.
Propiedades
IUPAC Name |
2-(2-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEMHISTVIYWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168076 | |
| Record name | Anthranilic acid, N-(o-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16610-44-9 | |
| Record name | N-(2-Methylphenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16610-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(o-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016610449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(o-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-methylphenyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)




![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)

